1-((5-chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide
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Overview
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a chlorine atom and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide typically involves multiple steps, starting with the functionalization of the thiophene ring. Common synthetic routes include:
Electrophilic Substitution: The thiophene ring undergoes electrophilic substitution to introduce the chlorine atom at the 5-position.
Amide Formation: The final step involves the formation of the piperidine-2-carboxamide moiety through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1-((5-chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group to form thiols or sulfides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Catalysts: Catalysts such as palladium or nickel are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols or sulfides .
Scientific Research Applications
1-((5-chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as organic semiconductors and polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxylic acid: This compound shares the thiophene and sulfonyl moieties but differs in the piperidine ring substitution.
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)pyrrolidine-2-carboxamide: Similar in structure but with additional methylsulfonyl substitution.
Uniqueness
1-((5-chlorothiophen-2-yl)sulfonyl)-N-methyl-N-phenylpiperidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-methyl-N-phenylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-19(13-7-3-2-4-8-13)17(21)14-9-5-6-12-20(14)25(22,23)16-11-10-15(18)24-16/h2-4,7-8,10-11,14H,5-6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPFTBURRJRLMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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